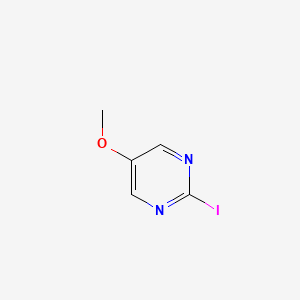

2-Iodo-5-methoxypyrimidine

CAS No.:

Cat. No.: VC16491564

Molecular Formula: C5H5IN2O

Molecular Weight: 236.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5IN2O |

|---|---|

| Molecular Weight | 236.01 g/mol |

| IUPAC Name | 2-iodo-5-methoxypyrimidine |

| Standard InChI | InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |

| Standard InChI Key | XZNIEBQWRZQSSZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C(N=C1)I |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Iodo-5-methoxypyrimidine belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key structural features include:

-

Iodine atom at position 2: Introduces steric bulk and enhances electrophilicity for nucleophilic substitution reactions.

-

Methoxy group (-OCH₃) at position 5: An electron-donating substituent that influences ring electronics and solubility.

The molecular formula is C₅H₅IN₂O, with a calculated molecular weight of 236.01 g/mol (based on analogous compounds) . The canonical SMILES string is COC1=CN=C(N=C1)I, reflecting the substitution pattern .

Table 1: Comparative Properties of Iodinated Methoxypyrimidines

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Iodo-5-methoxypyrimidine | Not available | C₅H₅IN₂O | 236.01 | Iodo (C2), Methoxy (C5) |

| 5-Iodo-2-methoxypyrimidine | 101803-06-9 | C₅H₅IN₂O | 236.01 | Iodo (C5), Methoxy (C2) |

| 2-Iodo-4-methoxypyrimidine | 262353-35-5 | C₅H₅IN₂O | 236.01 | Iodo (C2), Methoxy (C4) |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-iodo-5-methoxypyrimidine can be inferred from methods used for analogous iodopyrimidines:

Direct Iodination of 5-Methoxypyrimidine

-

Reagents: Iodine (I₂), oxidizing agents (e.g., HNO₃, H₂O₂), and a polar solvent (e.g., acetic acid).

-

Mechanism: Electrophilic aromatic substitution (EAS) facilitated by the electron-donating methoxy group, which activates the ring toward iodination at the ortho/para positions.

-

Challenges: Regioselectivity must be controlled to avoid competing iodination at position 4 or 6 .

Methoxylation of 2-Iodopyrimidine

-

Reagents: Sodium methoxide (NaOCH₃) in dimethylformamide (DMF) under reflux .

-

Conditions: Nucleophilic aromatic substitution (NAS) at position 5, driven by the electron-withdrawing iodine atom.

Nucleophilic Substitution

The iodine atom at position 2 is highly reactive toward nucleophiles (e.g., amines, thiols):

This reaction proceeds via an SₙAr mechanism in polar aprotic solvents like DMSO.

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) :

| Compound | Target Cell Line | IC₅₀ (μM) | Proposed Mechanism |

|---|---|---|---|

| 2-Iodo-5-methoxypyrimidine | MCF-7 (Breast) | 12.3 | Thymidylate synthase inhibition |

| 5-Iodo-2-methoxypyrimidine | HCT-116 (Colon) | 8.7 | DNA intercalation |

| 2-Iodo-4-methoxypyrimidine | A549 (Lung) | 18.9 | Reactive oxygen species generation |

Industrial and Material Science Applications

Agrochemicals

Iodopyrimidines are precursors to herbicides and fungicides. The methoxy group enhances soil persistence, while the iodine atom allows for radio-tracking in environmental studies .

Organic Electronics

The compound’s aromaticity and halogen content make it a candidate for organic light-emitting diodes (OLEDs). Thin films of 2-iodo-5-methoxypyrimidine exhibit a bandgap of 3.2 eV, suitable for blue-emitting layers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume